molecular formula C20H17F3N2O B2437685 2,3,4,9-tetrahydro-1H-carbazol-1-one O-[3-(trifluoromethyl)benzyl]oxime CAS No. 860612-36-8

2,3,4,9-tetrahydro-1H-carbazol-1-one O-[3-(trifluoromethyl)benzyl]oxime

Cat. No.: B2437685
CAS No.: 860612-36-8
M. Wt: 358.364
InChI Key: QPTNKAUXEHIHCV-XIEYBQDHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,9-tetrahydro-1H-carbazol-1-one O-[3-(trifluoromethyl)benzyl]oxime is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a carbazole core and an oxime functional group attached to a trifluoromethylbenzyl moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Scientific Research Applications

2,3,4,9-tetrahydro-1H-carbazol-1-one O-[3-(trifluoromethyl)benzyl]oxime has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of advanced materials and as a catalyst in various chemical processes.

Safety and Hazards

“2,3,4,9-tetrahydro-1H-carbazol-1-one” causes skin irritation and serious eye irritation. Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if eye irritation persists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-one O-[3-(trifluoromethyl)benzyl]oxime typically involves multiple steps, starting from readily available precursors. One common method involves the initial formation of the carbazole core through a cyclization reaction. This is followed by the introduction of the oxime group via a condensation reaction with hydroxylamine. The final step involves the attachment of the trifluoromethylbenzyl group through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of each step. Catalysts may also be employed to accelerate the reactions and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,9-tetrahydro-1H-carbazol-1-one O-[3-(trifluoromethyl)benzyl]oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The trifluoromethylbenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Mechanism of Action

The mechanism by which 2,3,4,9-tetrahydro-1H-carbazol-1-one O-[3-(trifluoromethyl)benzyl]oxime exerts its effects involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins, altering their function. The trifluoromethylbenzyl moiety enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. These interactions can modulate various signaling pathways, leading to changes in cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,9-tetrahydro-1H-carbazol-1-one: Lacks the oxime and trifluoromethylbenzyl groups, resulting in different chemical properties.

    1,2,3,4-tetrahydrocarbazole: Similar core structure but lacks the oxime and trifluoromethylbenzyl groups.

    Carbazole: The parent compound with a simpler structure.

Uniqueness

The presence of the oxime and trifluoromethylbenzyl groups in 2,3,4,9-tetrahydro-1H-carbazol-1-one O-[3-(trifluoromethyl)benzyl]oxime imparts unique chemical properties, such as increased reactivity and enhanced biological activity. These features make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-N-[[3-(trifluoromethyl)phenyl]methoxy]-2,3,4,9-tetrahydrocarbazol-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O/c21-20(22,23)14-6-3-5-13(11-14)12-26-25-18-10-4-8-16-15-7-1-2-9-17(15)24-19(16)18/h1-3,5-7,9,11,24H,4,8,10,12H2/b25-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTNKAUXEHIHCV-XIEYBQDHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NOCC3=CC(=CC=C3)C(F)(F)F)C1)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(/C(=N/OCC3=CC(=CC=C3)C(F)(F)F)/C1)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.